molecular formula C7H12ClN3O2 B2497962 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride CAS No. 2172584-17-5

2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride

Cat. No. B2497962
CAS RN: 2172584-17-5
M. Wt: 205.64
InChI Key: QJYWNVMQFUSOIQ-UHFFFAOYSA-N
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Description

The compound “2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride” belongs to the class of organic compounds known as triazoles, which are compounds containing a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms . The isopropyl group attached to the triazole ring and the acetic acid moiety could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, an isopropyl group, and an acetic acid moiety. Techniques such as IR spectroscopy and NMR spectroscopy could be used to confirm the structure of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring, the isopropyl group, and the acetic acid moiety. The triazole ring is known to participate in various chemical reactions, including cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetic acid moiety could potentially make the compound acidic .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives and evaluated their selectivity against cancer cell lines . Further studies are needed to understand the underlying mechanisms and optimize its efficacy.

Antiviral Properties

Given the structural similarities to other bioactive molecules, it’s worth exploring the compound’s antiviral potential. Molecular docking studies could reveal its interactions with viral proteins, especially in the context of diseases like HIV-1 .

Corrosion Inhibition

In a recent study, researchers modified the compound’s structure to enhance its corrosion inhibition properties. By tailoring the hydrophobic tail, they significantly improved its corrosion efficiency . This suggests potential applications in protective coatings and materials for metal surfaces.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, some triazole derivatives have been found to exhibit antimicrobial or anticancer activities .

Safety and Hazards

As with any chemical compound, handling “2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride” would require appropriate safety measures. The compound could potentially be hazardous if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The study and application of triazole derivatives is a vibrant field of research, with potential uses in medicinal chemistry, agriculture, and materials science . Future research on “2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride” could explore its potential uses in these areas.

properties

IUPAC Name

2-(4-propan-2-yl-1,2,4-triazol-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5(2)10-4-8-9-6(10)3-7(11)12;/h4-5H,3H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYWNVMQFUSOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride

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